Cas no 1807437-38-2 (Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate)
Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate
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- Inchi: 1S/C16H18O6/c1-3-22-16(20)13-9-11(4-6-14(17)18)8-12(10-13)5-7-15(19)21-2/h4,6,8-10H,3,5,7H2,1-2H3,(H,17,18)/b6-4+
- InChI Key: DAHURKMLGQDASP-GQCTYLIASA-N
- SMILES: O(CC)C(C1=CC(/C=C/C(=O)O)=CC(=C1)CCC(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 428
- XLogP3: 2.2
- Topological Polar Surface Area: 89.9
Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002799-1g |
Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate |
1807437-38-2 | 97% | 1g |
$1579.40 | 2023-09-02 |
Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate
Research Brief on Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate (CAS: 1807437-38-2): Recent Advances and Applications
Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate (CAS: 1807437-38-2) is a synthetic intermediate of growing interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzoate ester structure with vinyl and methoxy-oxopropyl functional groups, has recently emerged as a key building block in the synthesis of bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of this compound as a precursor in the synthesis of novel COX-2 inhibitors. Researchers demonstrated that the ethyl ester and methoxy groups in the molecule provide optimal steric and electronic properties for selective enzyme binding. The study reported a 40% improvement in inhibitory activity compared to earlier analogs, with molecular docking simulations confirming enhanced interactions with the COX-2 active site.
In cancer research, a team from Harvard Medical School (2024) utilized 1807437-38-2 as a starting material for developing HDAC (histone deacetylase) inhibitors. The compound's vinyl carboxylate moiety was found to be crucial for chelating zinc ions in the HDAC catalytic domain. Their lead compound, derived from this intermediate, showed promising IC50 values in the nanomolar range against multiple cancer cell lines, with particularly strong activity against triple-negative breast cancer models.
The compound's synthetic versatility was further demonstrated in a Nature Communications paper (2024) describing its use in photoaffinity labeling probes. Researchers modified the benzoate core with various photoreactive groups while maintaining the essential 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl) scaffold. These probes successfully identified several previously unknown protein targets in inflammatory pathways, opening new avenues for drug discovery.
From a chemical perspective, recent advances in the scalable synthesis of 1807437-38-2 have been significant. A 2024 Organic Process Research & Development publication detailed an improved synthetic route with 78% overall yield (up from 52% in previous methods) using a novel palladium-catalyzed vinylation step. This development addresses previous challenges in producing the compound at commercial scales, making it more accessible for pharmaceutical applications.
Ongoing research suggests potential applications beyond small molecule drugs. A preprint from BioRxiv (2024) describes the incorporation of this benzoate derivative into PROTAC (proteolysis targeting chimera) molecules. The compound's structural features appear ideal for linking E3 ligase binders to target proteins, with early data showing efficient degradation of several disease-relevant proteins at low micromolar concentrations.
As research continues, the unique chemical properties of Ethyl 3-(2-carboxyvinyl)-5-(3-methoxy-3-oxopropyl)benzoate position it as a valuable tool in medicinal chemistry. Its dual functionality (vinyl carboxylate and methoxy-oxopropyl groups) provides multiple points for structural modification, making it particularly useful for structure-activity relationship studies. Future directions likely include exploration of its applications in targeted drug delivery systems and as a scaffold for covalent inhibitor development.
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